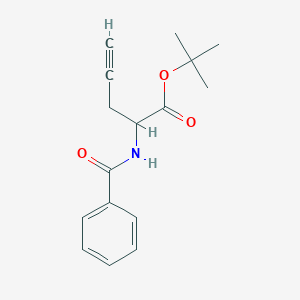
Cyclododecyl(diethyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecyl(diethyl)borane is an organoboron compound characterized by the presence of a cyclododecyl group and two ethyl groups attached to a boron atom Organoboron compounds are known for their versatility in organic synthesis, particularly in reactions such as hydroboration and Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododecyl(diethyl)borane can be synthesized through the hydroboration of cyclododecene with diethylborane. The reaction typically involves the addition of diethylborane to cyclododecene in the presence of a catalyst such as a transition metal complex. The reaction is carried out under an inert atmosphere to prevent oxidation of the borane compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclododecyl(diethyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can be used in the presence of reducing agents such as lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Reduced organic compounds.
Substitution: Substituted borane derivatives.
Scientific Research Applications
Cyclododecyl(diethyl)borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration and Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the synthesis of boron-containing biomolecules for biological studies.
Industry: this compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of cyclododecyl(diethyl)borane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with electron-rich species, facilitating reactions such as hydroboration and cross-coupling. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Cyclododecyl(diethyl)borane can be compared with other organoboron compounds such as:
Triethylborane: Similar in structure but with three ethyl groups attached to the boron atom.
Cyclohexyl(diethyl)borane: Contains a cyclohexyl group instead of a cyclododecyl group.
Phenyl(diethyl)borane: Contains a phenyl group instead of a cyclododecyl group.
Uniqueness: this compound is unique due to its larger cyclododecyl group, which imparts distinct steric and electronic properties. This uniqueness makes it suitable for specific applications where other organoboron compounds may not be as effective.
Properties
CAS No. |
188585-44-6 |
|---|---|
Molecular Formula |
C16H33B |
Molecular Weight |
236.2 g/mol |
IUPAC Name |
cyclododecyl(diethyl)borane |
InChI |
InChI=1S/C16H33B/c1-3-17(4-2)16-14-12-10-8-6-5-7-9-11-13-15-16/h16H,3-15H2,1-2H3 |
InChI Key |
KWSWOAIHEGYCQQ-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)C1CCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
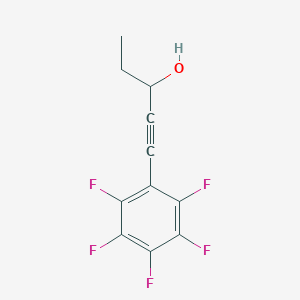
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
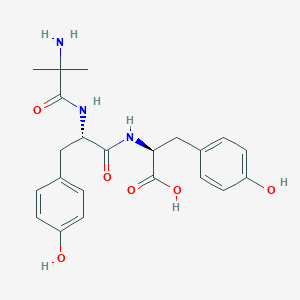
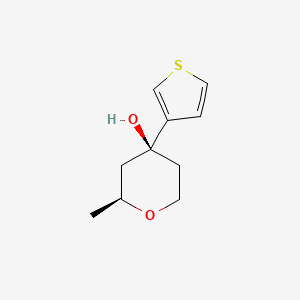
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
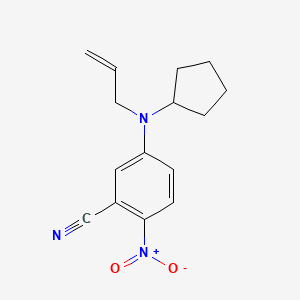
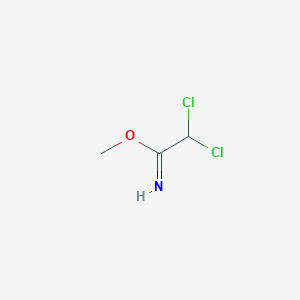
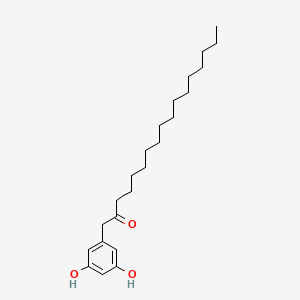
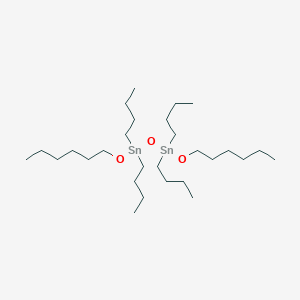
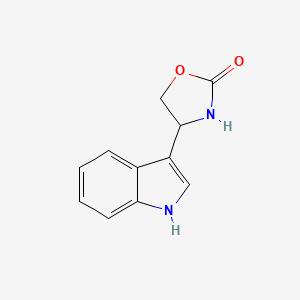
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
